alpha-(Formylamino)benzeneacetonitrile
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Overview
Description
Alpha-(Formylamino)benzeneacetonitrile: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a formylamino group attached to a benzene ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formylation of Amines: One common method involves the formylation of amines using formylating agents such as formic acid or formaldehyde.
Industrial Production Methods: Industrially, alpha-(Formylamino)benzeneacetonitrile can be synthesized by reacting benzyl chloride with potassium cyanide or sodium cyanide, followed by formylation of the resulting benzyl cyanide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-(Formylamino)benzeneacetonitrile can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the formylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: Alpha-(Formylamino)benzeneacetonitrile is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and dyes . Biology: Medicine: This compound can be used in the development of new drugs due to its ability to form various derivatives. Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of alpha-(Formylamino)benzeneacetonitrile involves its interaction with specific molecular targets, leading to the formation of various derivatives. The formylamino group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form carboxylic acids .
Comparison with Similar Compounds
Phenylacetonitrile: Another related compound, differing by the presence of a phenyl group instead of a benzene ring.
Uniqueness: Alpha-(Formylamino)benzeneacetonitrile is unique due to the presence of both a formylamino group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
N-[cyano(phenyl)methyl]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-9(11-7-12)8-4-2-1-3-5-8/h1-5,7,9H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTXILUWEWIXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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